molecular formula C11H18O2 B13475279 Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13475279
M. Wt: 182.26 g/mol
InChI Key: UHPCNTUJLLJSHJ-UHFFFAOYSA-N
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Description

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which make them valuable in various fields of chemistry and biology. The compound is characterized by a tert-butyl group attached to a bicyclo[2.1.1]hexane ring system, which is further connected to a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method is efficient and modular, allowing for the derivatization of the compound with numerous transformations .

Industrial Production Methods

Industrial production of this compound often involves large-scale photochemical reactors. These reactors are designed to handle the specific conditions required for the [2+2] cycloaddition reactions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or amines .

Scientific Research Applications

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl and carboxylate groups. These features give it distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

tert-butyl bicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-11/h8H,4-7H2,1-3H3

InChI Key

UHPCNTUJLLJSHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(C1)C2

Origin of Product

United States

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